Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
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Overview
Description
Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C16H24O6 It is a derivative of benzoic acid and is characterized by the presence of multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with a suitable alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and catalyst, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets. The ethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The compound may exert its effects by modulating enzyme activity or interacting with receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[1-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoate
- Methyl 4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzoate
Uniqueness
Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
32514-72-0 |
---|---|
Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C16H24O6/c1-4-19-9-10-20-11-12-21-13(2)22-15-7-5-14(6-8-15)16(17)18-3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
SHNFQOGHYNJUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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